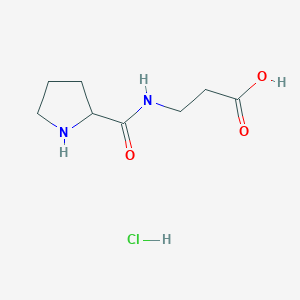![molecular formula C8H17ClN2 B1379209 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1461708-94-0](/img/structure/B1379209.png)
1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride” is a chemical compound with the IUPAC name 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
An efficient synthesis of this compound can be achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.15 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
One area of research focuses on developing efficient synthetic methods for this compound and its analogues. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues was achieved through sodium borohydride reduction. This method proved applicable for synthesizing different N6-substituted analogues on a multigram scale, indicating its utility for large-scale production (Nechayev et al., 2013).
Structural and Spectroscopic Characterization
Research has also delved into the structural and spectroscopic characterization of compounds structurally related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Studies have synthesized and characterized several spiro[pyrrolidine-2,3′-oxindoles] and analyzed their NMR, mass spectral, and single crystal X-ray structural properties, contributing to a deeper understanding of the chemical behavior and structural properties of such compounds (Laihia et al., 2006).
Novel Synthetic Routes and Biological Activity
Additionally, research into novel synthetic routes and the biological activity of related compounds provides insights into the potential applications of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives. For example, the design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists were explored, with some compounds showing promising anti-HIV-1 activities. This underscores the potential pharmaceutical applications of these compounds in treating diseases like HIV (Wang et al., 2017).
Conformational Studies and Chemical Reactions
Conformational studies and investigations into the chemical reactions of derivatives provide further evidence of the versatility and scientific interest in compounds related to this compound. For instance, studies on lactone fused perhydroisoxazolo[2,3-a]pyridines revealed insights into their solid-state conformations and potential applications in organic synthesis (Alvarez-Larena et al., 1995).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy .
Eigenschaften
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h7-9H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNJAEJNHXKNTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
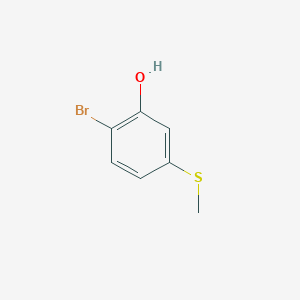
methanone hydrobromide](/img/structure/B1379128.png)

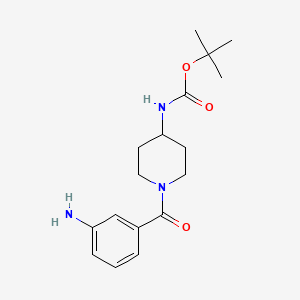
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

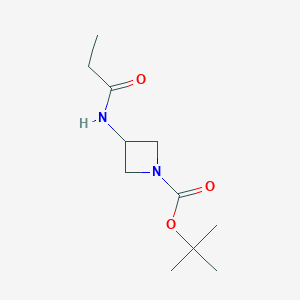
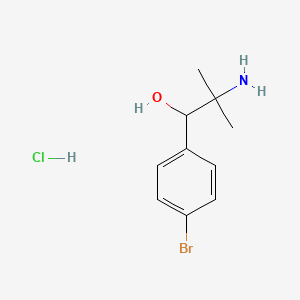
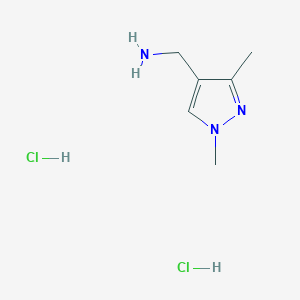
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
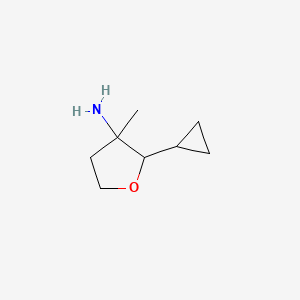
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
